molecular formula C22H19F2N3O2 B2485124 1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide CAS No. 1825607-88-2

1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide

Cat. No. B2485124
CAS RN: 1825607-88-2
M. Wt: 395.41
InChI Key: JDJUSHZWZXUJRF-UHFFFAOYSA-N
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Description

Compounds with complex molecular structures, such as "1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide," are of interest in various chemical and pharmaceutical research areas due to their potential for diverse chemical reactions and properties. These compounds often exhibit unique behaviors that can be exploited for specific applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that introduce various functional groups to the core structure. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates a condensation reaction involving dimethylamine and an intermediate pyrazolo compound, followed by cyclization and saponification steps (Liu et al., 2016). This process may share similarities with the synthesis of the compound , highlighting the complexity and precision required in organic synthesis.

Scientific Research Applications

Synthesis and Polymer Research

A notable application of related chemical structures is in the synthesis and characterization of new aromatic polyamides, as demonstrated by the research on diphenylfluorene-based aromatic polyamides. These polyamides, prepared from bis(ether-carboxylic acids) and various aromatic diamines, exhibit high thermal stability, solubility in organic solvents, and the ability to form transparent, flexible films, highlighting their potential in advanced material science and engineering applications (Hsiao, Yang, & Lin, 1999).

Antitubercular and Antibacterial Activities

The chemical framework of 1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide and its analogs have been explored for their potential in medical applications, particularly in antitubercular and antibacterial drug development. A study on carboxamide derivatives highlighted the synthesis of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, demonstrating significant antitubercular and antibacterial activities, suggesting the potential of these compounds in addressing infectious diseases (Bodige et al., 2020).

Cancer Research

Compounds with a similar molecular structure have been investigated for their cytotoxic activities, particularly in cancer research. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, indicating the potential of these derivatives in developing new anticancer therapies (Deady et al., 2005).

Chemical Synthesis and Molecular Design

The structural motif of this compound is also relevant in the context of chemical synthesis and molecular design, where its analogs have been used to synthesize and evaluate substituted phenazine-1-carboxamides as potential antitumor agents. These studies contribute to the understanding of electron-deficient DNA-intercalating ligands and their pharmacological potential, illustrating the broader relevance of this chemical structure in drug design and discovery (Rewcastle, Denny, & Baguley, 1987).

Future Directions

Given the complexity and potential reactivity of this compound, there could be many interesting directions for future research. For instance, researchers could explore its reactivity in more detail, investigate its potential biological activity, or use it as a building block to synthesize other complex molecules .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c1-4-21(28)26-20-12-16(7-10-19(20)24)25-22(29)18-11-13(2)27(14(18)3)17-8-5-15(23)6-9-17/h4-12H,1H2,2-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUSHZWZXUJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NC3=CC(=C(C=C3)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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